molecular formula C10H15NO5 B13923598 1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid CAS No. 94592-45-7

1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid

Cat. No.: B13923598
CAS No.: 94592-45-7
M. Wt: 229.23 g/mol
InChI Key: YMFGSENUYYGQQS-UHFFFAOYSA-N
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Description

1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with two carboxylic acid groups and an amide linkage

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The amide linkage can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Amides, esters.

Scientific Research Applications

1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions, while the amide linkage can participate in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 1-(3-Carboxypropanamido)cyclopentane-1-carboxylic acid is unique due to its dual carboxylic acid groups and amide linkage, which confer distinct chemical reactivity and biological activity. This structural combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.

Properties

CAS No.

94592-45-7

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

1-(3-carboxypropanoylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H15NO5/c12-7(3-4-8(13)14)11-10(9(15)16)5-1-2-6-10/h1-6H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

YMFGSENUYYGQQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

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